5-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide 5-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1171726-41-2
VCID: VC4212521
InChI: InChI=1S/C19H18N2O3S3/c1-13-6-9-18(26-13)27(23,24)20-15-7-8-16-14(12-15)4-2-10-21(16)19(22)17-5-3-11-25-17/h3,5-9,11-12,20H,2,4,10H2,1H3
SMILES: CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Molecular Formula: C19H18N2O3S3
Molecular Weight: 418.54

5-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

CAS No.: 1171726-41-2

Cat. No.: VC4212521

Molecular Formula: C19H18N2O3S3

Molecular Weight: 418.54

* For research use only. Not for human or veterinary use.

5-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide - 1171726-41-2

Specification

CAS No. 1171726-41-2
Molecular Formula C19H18N2O3S3
Molecular Weight 418.54
IUPAC Name 5-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C19H18N2O3S3/c1-13-6-9-18(26-13)27(23,24)20-15-7-8-16-14(12-15)4-2-10-21(16)19(22)17-5-3-11-25-17/h3,5-9,11-12,20H,2,4,10H2,1H3
Standard InChI Key IDSBNVPYLKQZMD-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4

Introduction

Molecular Formula and Weight

  • Molecular Formula: C15H16N2O3S2

  • Molecular Weight: 336.4 g/mol

Structural Features

The compound consists of:

  • A methyl group at the 5-position of the tetrahydroquinoline ring.

  • A thiophene ring connected to a carbonyl group at the 1-position of the tetrahydroquinoline.

  • A sulfonamide group attached to the thiophene.

Chemical Identifiers

  • IUPAC Name: 5-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

  • InChIKey: YBHQPPQDYKIRSM-UHFFFAOYSA-N

  • SMILES: CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiophene ring.

  • Introduction of the sulfonamide group.

  • Construction of the tetrahydroquinoline framework through cyclization reactions.

Several synthetic routes have been explored in literature, often focusing on optimizing yield and purity while minimizing environmental impact.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. The sulfonamide moiety is known for its ability to inhibit various enzymes involved in cancer progression.

Mechanism of Action

The proposed mechanism of action involves:

  • Inhibition of specific enzymes related to tumor growth.

  • Induction of apoptosis in cancer cells.

Studies have shown that derivatives of thiophene and tetrahydroquinoline can enhance biological activity through synergistic effects.

In Vitro Studies

Recent studies have evaluated the anticancer activity of related compounds using human cancer cell lines. For instance:

  • Cell Lines Tested: HCT116 (colon cancer), MCF7 (breast cancer).

  • IC50 Values: Compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 cells, indicating promising efficacy.

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